![molecular formula C8H7N3O2 B2870556 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159832-07-1](/img/structure/B2870556.png)

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

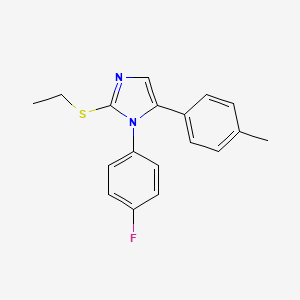

“8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds involves aromatic nucleophilic substitution . The process typically involves heating and a cyclization reaction . For example, in the presence of phosphorus oxide trichloride, an intermediate can be dehydrated via heating, and a cyclization reaction occurs to yield the intermediate oxadiazole .Molecular Structure Analysis

Triazole compounds, including “8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid”, have a molecular structure that allows them to bind readily in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities .Chemical Reactions Analysis

Triazole compounds are known for their versatility in chemical reactions . They can undergo a variety of reactions, including aromatic nucleophilic substitution . This versatility contributes to their wide range of biological activities .Scientific Research Applications

Organic Chemistry Synthesis

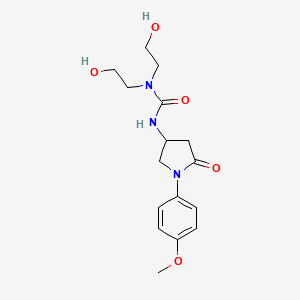

The compound is used in the synthesis of heterocyclic compounds, particularly 1,2,4-triazolo[1,5-a]pyridines . A catalyst-free, additive-free, and eco-friendly method for synthesizing these compounds under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal Chemistry

Nitrogen-containing heterocyclic compounds, such as 1,2,4-triazolo[1,5-a]pyridine, are found in numerous natural products exhibiting immense biological activities . These compounds have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Sciences

These types of compounds have various applications in the material sciences fields as well .

Antimicrobial Activity

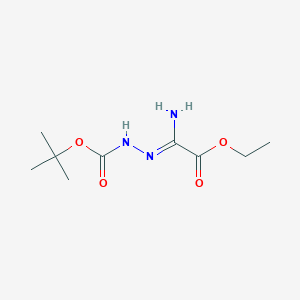

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

Antifungal Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as antifungal . The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal) .

Anticancer Activity

Triazolo[4,3-a]pyrazine derivatives have shown anticancer activity . For example, compound 22i has demonstrated potential as a c-Met kinase inhibitor .

Mechanism of Action

Target of Action

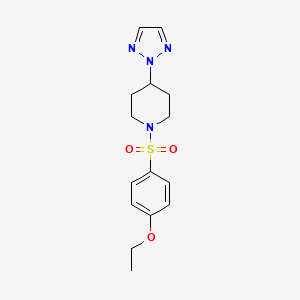

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, as a member of the triazole family, is capable of binding in the biological system with a variety of enzymes and receptors . Triazole compounds show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known to interact with their targets, causing changes that lead to their biological effects .

Biochemical Pathways

Triazole compounds are known to affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .

Result of Action

Some triazolo derivatives have shown moderate to good antibacterial activities against both gram-positive and gram-negative bacterial strains .

Future Directions

The future directions in the research of triazole compounds, including “8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid”, involve further exploration of their antimicrobial properties . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is a key area of focus .

properties

IUPAC Name |

8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-3-2-4-11-6(5)9-10-7(11)8(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXBMTJPLJBKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2870474.png)

![1'-(2-(ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2870475.png)

![3-[[1-(2-Pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2870478.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate](/img/structure/B2870480.png)

![2-(2-((4-fluorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2870483.png)

![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B2870484.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2870488.png)

![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870490.png)

![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2870496.png)